molecular formula C3H6BrNO4<br>HOCH2CBr(NO2)CH2OH<br>C3H6O4BrN B193717 Bronopol CAS No. 52-51-7

Bronopol

Cat. No.: B193717
CAS No.: 52-51-7
M. Wt: 199.99 g/mol
InChI Key: LVDKZNITIUWNER-UHFFFAOYSA-N
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Description

Propranolol hydrochloride is a synthetic beta-adrenergic receptor blocking agent, commonly known as a beta-blocker. It is used to treat various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is employed in the management of anxiety, migraine prophylaxis, and certain types of tremors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propranolol hydrochloride is synthesized through a multi-step process. The synthesis typically begins with the reaction of 1-naphthol with epichlorohydrin to form glycidyl ether. This intermediate is then reacted with isopropylamine to yield propranolol. The final step involves the conversion of propranolol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of propranolol hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Propranolol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Bronopol is primarily used as a preservative in pharmaceutical formulations due to its effectiveness against a broad spectrum of microorganisms. It is registered in the United States and many other countries for use in various pharmaceutical products.

Key Uses:

  • Antimicrobial Preservative: Effective in preventing bacterial contamination in liquid formulations.
  • Stability Enhancer: Helps maintain the integrity of active pharmaceutical ingredients by inhibiting microbial growth.

Case Study:
A study demonstrated that this compound effectively inhibited microbial growth in topical formulations, ensuring product safety and extending shelf life. The minimum inhibitory concentration (MIC) was determined to be around 13 micrograms/mL for common pathogens like Escherichia coli and Staphylococcus aureus .

Industrial Applications

This compound's biocidal properties extend to various industrial applications, making it a versatile compound in sectors such as water treatment, food processing, and metalworking.

Key Uses:

  • Water Treatment: Utilized in cooling towers, wastewater treatment plants, and evaporative condensers to control biofilm formation.
  • Food Industry: Employed in food pasteurization processes to ensure safety from microbial contamination.
  • Metalworking Fluids: Acts as a preservative in metalworking fluids to prevent microbial growth that can lead to corrosion and spoilage.

Data Table: Industrial Applications of this compound

IndustryApplication AreaFunctionality
Water TreatmentCooling towersBiofilm control
Food ProcessingPasteurizationMicrobial safety
MetalworkingFluidsPreservation against spoilage
Paper IndustryPulp processingBiocide for pulp and paper production

Personal Care Products

In personal care products, this compound is commonly used as a preservative due to its efficacy against bacteria and fungi.

Key Uses:

  • Cosmetics: Found in creams, lotions, and shampoos to prevent microbial contamination.
  • Household Products: Used in dishwashing liquids and laundry detergents for similar preservative purposes.

Case Study:
Research indicated that formulations containing this compound demonstrated significant antimicrobial activity, reducing the presence of common skin pathogens such as Propionibacterium acnes . This property is crucial for maintaining the safety and efficacy of cosmetic products.

Mechanism of Action

Propranolol hydrochloride exerts its effects by competitively blocking beta-adrenergic receptors, specifically β1 and β2 receptors. This inhibition prevents the binding of neurotransmitters like norepinephrine and epinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure. The compound also inhibits 5’-monodeiodinase, reducing the conversion of thyroxine (T4) to triiodothyronine (T3), which is particularly useful in hyperthyroidism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propranolol hydrochloride is unique due to its non-selective nature, allowing it to block both β1 and β2 receptors. This broad activity makes it effective for a wide range of conditions, from cardiovascular diseases to anxiety and migraine prophylaxis .

Biological Activity

Bronopol, chemically known as 2-bromo-2-nitropropane-1,3-diol, is a widely used antimicrobial agent with significant biological activity against various microorganisms. Its applications span across pharmaceuticals, cosmetics, and veterinary medicine, primarily due to its potent bactericidal and antifungal properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against different pathogens, and relevant case studies.

This compound exhibits its antimicrobial effects primarily through the oxidation of thiol groups in microbial cells. This process leads to the formation of disulfide bonds, which inhibit essential enzyme functions critical for microbial metabolism. The detailed mechanism can be summarized as follows:

  • Thiol Group Oxidation : Under aerobic conditions, this compound catalyzes the oxidation of thiol groups (e.g., cysteine) to disulfides. This reaction generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which contribute to its bactericidal activity .
  • Bacteriostasis and Growth Inhibition : Following an initial bactericidal effect, a period of bacteriostasis occurs where bacterial growth is significantly slowed down. This effect can be reversed by the presence of excess thiol compounds like cysteine .
  • Anoxic Conditions : In anoxic environments, the reaction with thiols continues but at a slower rate, leading to the eventual consumption of this compound and resumption of bacterial growth once it is depleted .

Efficacy Against Microorganisms

This compound has demonstrated broad-spectrum antimicrobial activity against a variety of pathogens:

  • Bacteria : It is particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) reported around 13 µg/ml . Studies indicate that this compound's bactericidal activity is significantly reduced under anoxic conditions or in the presence of catalase or superoxide dismutase .
  • Fungi : While less effective than against bacteria, this compound also shows antifungal activity against several species. However, its efficacy is notably lower compared to its antibacterial properties .
  • Protozoa : Research has shown that this compound can inhibit protozoan pathogens like Ichthyophthirius multifiliis, affecting all free-living stages both in vitro and in vivo .

1. Antimicrobial Efficacy in Veterinary Medicine

A study involving the use of this compound in rainbow trout eggs demonstrated that treatment resulted in comparable mortality rates at hatching when compared to traditional treatments like malachite green. This suggests that this compound could serve as an effective alternative in aquaculture settings .

2. Toxicological Assessments

In a series of toxicological studies on rats and rabbits, various doses of this compound were administered to assess maternal toxicity and teratogenic effects. The no-observed-effect levels (NOELs) were established at 28 mg/kg body weight for maternal toxicity and greater than 80 mg/kg for teratogenicity . These findings highlight the importance of dose management in therapeutic applications.

3. Carcinogenicity Studies

A long-term study on Carworth CFLP mice treated with topical applications of this compound revealed an increased incidence of skin papillomas at higher concentrations (0.5%). However, the study's limitations regarding group sizes and histological examination suggest that further research is necessary to conclusively determine carcinogenic potential .

Summary Table: Biological Activity Overview

Microorganism Type Activity Minimum Inhibitory Concentration (MIC) Notes
BacteriaBactericidal13 µg/mlMore effective against Gram-negative bacteria
FungiAntifungalVariesLess effective than antibacterial properties
ProtozoaAnti-protozoalNot specifiedEffective against Ichthyophthirius multifiliis

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess Bronopol’s efficacy as a biocide in aqueous systems?

Methodological Answer:

  • Experimental Variables : Test this compound at concentrations ranging from 10–100 ppm against common microbial strains (e.g., Pseudomonas aeruginosa, E. coli) under varying pH (6–9) and temperature (20–40°C) conditions. Use standardized protocols like ASTM E2315 for time-kill assays .
  • Data Collection : Measure microbial viability via colony-forming unit (CFU) counts and ATP bioluminescence. Include controls for abiotic degradation and solvent effects.
  • Analysis : Calculate minimum inhibitory concentration (MIC) and compare degradation kinetics using first-order models. Note that efficacy drops in anaerobic environments due to altered redox mechanisms .

Q. What are the key considerations for synthesizing high-purity this compound in laboratory settings?

Methodological Answer:

  • Synthetic Routes : Two primary methods are documented:

Bromination of nitromethane followed by hydroxyl-methylation (yield: ~75–80%, purity >95%) .

Solid-base catalysis (e.g., MgO or CaO) to improve reaction efficiency and reduce byproducts like bromonitromethane .

  • Purification : Recrystallize from ethanol-water mixtures (3:1 ratio) and verify purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do environmental factors influence this compound’s degradation pathways and persistence in aquatic systems?

Methodological Answer:

  • Degradation Studies : Simulate natural water matrices (pH 7–8, 25°C) and track this compound hydrolysis using LC-MS/MS. Key intermediates include 2-bromo-2-nitroethanol and bromonitromethane, which persist under anaerobic conditions .
  • Ecotoxicity Assessment : Use Daphnia magna or algal bioassays to evaluate acute/chronic effects of degradation products. Note that bromonitromethane exhibits higher toxicity (EC50: 2.1 mg/L) than parent this compound .
  • Data Interpretation : Apply quantitative structure-activity relationship (QSAR) models to predict environmental half-lives and bioaccumulation potential .

Q. What experimental approaches resolve contradictions in this compound’s antifungal activity across studies?

Methodological Answer:

  • Hypothesis Testing : Replicate conflicting studies (e.g., vs. 15) under identical conditions. For example, test this compound (70 µg/cm²) as a sole carbon source in fungal cultures (Botryosphaeriales).
  • Variables : Vary incubation time (7–21 days) and oxygen levels. Use ITS sequencing to confirm fungal species and GC-MS to detect metabolite shifts .
  • Findings : this compound may suppress bacteria but stimulate fungal growth at sublethal concentrations, highlighting dose-dependent effects and niche adaptation .

Q. How can electrochemical methods like electrocoagulation (EC) optimize this compound removal from industrial wastewater?

Methodological Answer:

  • Experimental Design : Use iron or aluminum electrodes in batch reactors (current density: 10–30 mA/cm², pH 6–8). Monitor this compound decay via HPLC and TOC analysis .
  • Mechanistic Insights : EC generates hydroxyl radicals and coagulants that adsorb this compound. Coupling with electro-Fenton (EF) enhances mineralization (TOC removal: >80%) but increases sludge production .
  • Limitations : High energy costs and bromide release (from this compound’s structure) require post-treatment ion exchange .

Q. Data Contradiction Analysis

Q. Why does this compound fail as a preservative in some applications despite its broad-spectrum efficacy?

Methodological Answer:

  • Case Study : In milk preservation (), this compound altered sample viscosity, preventing accurate somatic cell counting.
  • Troubleshooting : Test alternative preservatives (e.g., sodium azide) or adjust this compound concentration (<0.01% w/v) to avoid physicochemical interference. Validate with parallel assays (e.g., flow cytometry) .

Q. Tables for Key Findings

Parameter This compound Efficacy in Water Treatment Reference
MIC for P. aeruginosa25 ppm (pH 7, 25°C)
Hydrolysis Half-Life (pH 8)48 hours
Fungal Growth StimulationObserved at 70 µg/cm² (aerobic)
EC Mineralization Efficiency65–80% (pH 7, 30 mA/cm²)

Properties

IUPAC Name

2-bromo-2-nitropropane-1,3-diol
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InChI

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2
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InChI Key

LVDKZNITIUWNER-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)([N+](=O)[O-])Br)O
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Molecular Formula

C3H6BrNO4, Array
Record name 2-BROMO-2-NITROPROPANE-1,3-DIOL
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DSSTOX Substance ID

DTXSID8024652
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Molecular Weight

199.99 g/mol
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Physical Description

2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS.
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Boiling Point

305.1 °F at 760 mmHg (NTP, 1992)
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Flash Point

167 °C
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble)
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Density

Relative density (water = 1): 1.9
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Vapor Pressure

1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

It is proposed that bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by rapid consumption of oxygen, where oxygen acts as the final oxidant. During the conversion of cysteine to cystine, radical anion intermediates such as superoxide and peroxide are formed from bronopol to exert a direct bactericidal activity. The oxidation of excess thiols alters the redox state to create anoxic conditions, leading to a second reaction involving the oxidation of intracellular thiols such as glutathione to its disulfide. The resulting effects are inhibition of enzyme function, and reduced growth rate following the bacteriostatic period. Under the anoxic conditions, the reaction between thiol and bronopol decelerates without the involvement of oxygen and the consumption of bronopol predominates. Bronopol is ultimately removed from the reaction via consumption and resumption of bacterial growth occurs., ...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period.
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Color/Form

White crystalline powder, Crystals from ethyl acetate-chloroform

CAS No.

52-51-7
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C
Record name 2-BROMO-2-NITROPROPANE-1,3-DIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bronopol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13960
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRONOPOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-BROMO-2-NITRO-1,3-PROPANEDIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

To a 50 ml round bottom flask equipped with a stir bar and reflux condensor topped with a nitrogen inlet was added 0.5 g (.004 mol) 2,2-dimethyl-5-nitro-5-bromo-1,3-dioxane, 10 ml methanol and 0.3ml concentrated HCl. The reaction was heated to 35°-40° C. for 1 hour. After cooling to room temperature, the volatiles were removed to give crystalline bronopol (95% yield) which on recrystallization from acetone had a melting point of 120° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

An aqueous formaldehyde solution, 37% by weight H2CO, containing 75.81 g. aldehyde (0.934 mole) was adjusted to pH 6.5 with 0.5 M aqueous sodium bicarbonate. The entire reactor was placed in a room temperature water bath, and 65.29 g. bromonitromethane (0.467 mole) was added, with vigorous stirring, at such a rate that the reagent was immediately consumed. Aqueous sodium bicarbonate was added to the mixture by a pH-controlled feed pump so that the reaction zone pH was constantly maintained at a level between 6.0 and 6.4. When the bromonitromethane charge was complete, the temperature of the reaction mixture was elevated to 45° C. and held there for 1-12 hours, with constant stirring. The pH of the mixture was maintained in the preset range of 6.0 to 6.5 by the pH-controlled base feed. At the end of the heated stir time, the solution was allowed to cool to room temperature, whereupon the desired product precipitated as a crystalline solid, which was isolated by vacuum filtration. The yield of product was 86.8 g. (93%), with a purity assay of 99.8% (by GC of a derivatized sample).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0.934 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.467 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In each of the examples, a solution of 40.0 g (0.29 mole) monobromonitromethane and 70 ml of methanol was added in 18 minutes to a 55% formaldehyde solution in methanol maintained at 18° C. and containing various levels of alkaline catalyst. The reaction temperature was allowed to rise to 30° C. during the addition. Following the addition, the solution was heated to 60° C. and held there for three hours. The solution was then cooled to 20° C. and the pH adjusted to 4.3 with 1.0 molar aqueous HCl. The specific catalysts and amounts used thereof, as well as the resulting yields of bronopol, are set forth in the table below.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

HO-Peg7-CH2CH2cooh
HO-Peg7-CH2CH2cooh
HO-Peg7-CH2CH2cooh
Bronopol
HO-Peg7-CH2CH2cooh
HO-Peg7-CH2CH2cooh
HO-Peg7-CH2CH2cooh
Bronopol
HO-Peg7-CH2CH2cooh
HO-Peg7-CH2CH2cooh
HO-Peg7-CH2CH2cooh
HO-Peg7-CH2CH2cooh
Bronopol
HO-Peg7-CH2CH2cooh
Bronopol
HO-Peg7-CH2CH2cooh
Bronopol
HO-Peg7-CH2CH2cooh
Bronopol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.